CaMKII-IN-1

Vue d'ensemble

Description

CaMKII-IN-1 est un inhibiteur puissant et hautement sélectif de la protéine kinase II dépendante du calcium/calmoduline (CaMKII). Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber sélectivement la CaMKII avec une valeur de CI50 de 63 nanomolaires, tout en montrant une activité minimale contre d'autres kinases telles que la protéine kinase IV dépendante du calcium/calmoduline, la kinase de la chaîne légère de la myosine, la p38 alpha, la protéine kinase B (Akt1) et la protéine kinase C .

Méthodes De Préparation

La synthèse de CaMKII-IN-1 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur dans des conditions de réaction spécifiques. La voie de synthèse implique généralement :

Préparation des intermédiaires : La synthèse commence par la préparation d'intermédiaires clés par une série de réactions chimiques, notamment l'halogénation, la nitration et la réduction.

Réactions de couplage : Les intermédiaires sont ensuite couplés à l'aide de réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki ou de Heck, pour former le produit souhaité.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir du this compound à haute pureté

Les méthodes de production industrielle de this compound impliquent l'optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Cela comprend l'adaptation du processus de synthèse, l'optimisation des temps et des températures de réaction et l'utilisation de techniques de purification efficaces.

Analyse Des Réactions Chimiques

CaMKII-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation en présence d'agents oxydants, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs pour convertir this compound en sa forme réduite.

Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels sur la molécule sont remplacés par d'autres groupes dans des conditions spécifiques.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique, notamment :

Chimie : En chimie, this compound est utilisé comme composé outil pour étudier le rôle de la CaMKII dans diverses voies biochimiques et pour développer de nouveaux inhibiteurs avec une sélectivité et une puissance améliorées.

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle de la CaMKII dans les processus cellulaires tels que la transduction du signal, l'expression génétique et la régulation du cycle cellulaire.

Médecine : En recherche médicale, this compound est étudié pour ses applications thérapeutiques potentielles dans les maladies où la CaMKII est impliquée, telles que les arythmies cardiaques, les maladies neurodégénératives et le cancer.

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans la découverte et le développement de médicaments pour identifier de nouvelles cibles thérapeutiques et pour cribler des candidats médicaments potentiels

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de la CaMKII. Le mécanisme d'action implique la liaison au site actif de la CaMKII, empêchant la phosphorylation de ses substrats. Cette inhibition perturbe les voies de signalisation médiées par la CaMKII, conduisant à des réponses cellulaires modifiées. Les cibles moléculaires de this compound comprennent le domaine catalytique de CaMKII, où il entre en compétition avec l'ATP et la liaison du substrat, bloquant ainsi l'activité de la kinase .

Applications De Recherche Scientifique

CaMKII-IN-1 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a tool compound to study the role of CaMKII in various biochemical pathways and to develop new inhibitors with improved selectivity and potency.

Biology: In biological research, this compound is used to investigate the role of CaMKII in cellular processes such as signal transduction, gene expression, and cell cycle regulation.

Medicine: In medical research, this compound is studied for its potential therapeutic applications in diseases where CaMKII is implicated, such as cardiac arrhythmias, neurodegenerative diseases, and cancer.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and to screen for potential drug candidates

Mécanisme D'action

CaMKII-IN-1 exerts its effects by selectively inhibiting the activity of CaMKII. The mechanism of action involves binding to the active site of CaMKII, preventing the phosphorylation of its substrates. This inhibition disrupts the signaling pathways mediated by CaMKII, leading to altered cellular responses. The molecular targets of this compound include the catalytic domain of CaMKII, where it competes with ATP and substrate binding, thereby blocking the kinase activity .

Comparaison Avec Des Composés Similaires

CaMKII-IN-1 est unique en raison de sa grande sélectivité et de sa puissance contre la CaMKII par rapport à d'autres composés similaires. Certains composés similaires comprennent :

KN-62 : Un inhibiteur bien connu de la CaMKII, mais avec une sélectivité et une puissance plus faibles que this compound.

KN-93 : Un autre inhibiteur de la CaMKII avec un profil d'inhibition de la kinase plus large et moins de sélectivité.

AIP (peptide inhibiteur apparenté à l'autocamtide-2) : Un inhibiteur peptidique de la CaMKII avec un mécanisme d'action différent et une puissance plus faible.

This compound se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux pour l'étude des voies liées à la CaMKII et pour des applications thérapeutiques potentielles .

Activité Biologique

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a critical signaling molecule involved in various cellular processes, particularly in the nervous and cardiovascular systems. CaMKII-IN-1 is a selective inhibitor of CaMKII, which has been studied for its potential therapeutic applications in neurodegenerative diseases and cardiac dysfunction. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and implications in various case studies.

Overview of CaMKII

CaMKII is a multifunctional serine/threonine kinase that plays essential roles in synaptic plasticity, learning, and memory. It exists as a multimeric enzyme that can be activated by calcium-bound calmodulin (CaM). Upon activation, CaMKII undergoes autophosphorylation, leading to persistent activation even after calcium levels return to baseline. This characteristic enables CaMKII to act as a molecular memory device in neurons, influencing long-term potentiation (LTP) and other signaling pathways .

This compound selectively inhibits the activity of CaMKII by interfering with its ability to bind to calcium and calmodulin. This inhibition can prevent the downstream phosphorylation of target proteins that are crucial for various cellular functions. The specificity of this compound allows researchers to dissect the roles of CaMKII in different physiological and pathological contexts.

Table 1: Comparison of CaMKII Inhibitors

Neuroprotective Effects

In studies involving models of global cerebral ischemia, the administration of this compound significantly reduced neuronal injury. The inhibition was particularly effective when applied at clinically relevant time points post-resuscitation, suggesting its potential as a therapeutic agent in acute neurological conditions .

Case Study: Ischemic Injury Model

- Objective : Assess the neuroprotective role of this compound.

- Methodology : Mice subjected to cardiac arrest were treated with this compound post-resuscitation.

- Findings : A marked reduction in neuronal death was observed compared to control groups, indicating that targeting autonomous CaMKII activity can mitigate ischemic damage.

Role in Cardiac Function

CaMKII is also implicated in cardiac signaling pathways that regulate heart function. Overactivation of CaMKII has been linked to heart failure and arrhythmias. Studies have shown that inhibiting CaMKII with compounds like this compound can improve cardiac function in models of heart disease by restoring calcium homeostasis and reducing pathological hypertrophy .

Case Study: Heart Failure Model

- Objective : Evaluate the effects of this compound on cardiac hypertrophy.

- Methodology : Animal models with induced heart failure were treated with the inhibitor.

- Findings : Treatment led to decreased hypertrophic signaling and improved cardiac output, highlighting the therapeutic potential of targeting CaMKII in cardiovascular diseases.

Propriétés

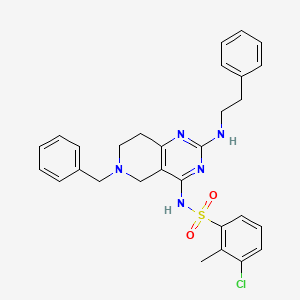

IUPAC Name |

N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUUETDTMQTHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=NC3=C2CN(CC3)CC4=CC=CC=C4)NCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.